Einecs 250-770-9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Einecs 250-770-9, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions, including:

Addition Polymerization: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) can add to monomers such as styrene, methyl methacrylate, and vinyl chloride, leading to the formation of polymers.

Substitution Reactions: In some cases, the free radicals can also participate in substitution reactions with other compounds, leading to the formation of new products.

Common Reagents and Conditions

The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out under thermal conditions, often at temperatures ranging from 60°C to 80°C. Common reagents used in these reactions include various monomers and solvents that facilitate the polymerization process.

Major Products Formed

The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers such as polystyrene, polymethyl methacrylate, and polyvinyl chloride. These polymers have wide-ranging applications in industries such as plastics, coatings, and adhesives.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers. Its ability to generate free radicals makes it a valuable tool in studying radical polymerization mechanisms.

Biology: In biological research, 2,2’-Azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound for investigating oxidative stress and its impact on cellular processes.

Medicine: The compound is used in the development of drug delivery systems, particularly in the formulation of polymer-based drug carriers. Its role in initiating polymerization reactions is crucial for creating controlled-release drug delivery systems.

Industry: In industrial applications, 2,2’-Azobis(2-methylpropionitrile) is used in the production of various polymers and plastics. Its ability to initiate polymerization reactions is essential for manufacturing high-performance materials.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. The decomposition process can be represented as follows:

CH3C(CN)(N2H2)CH3→2CH3C(CN)N2H

These free radicals are highly reactive and can initiate polymerization reactions by adding to monomers, leading to the formation of polymer chains. The molecular targets of these radicals are typically the double bonds in monomers, which undergo addition reactions to form polymers.

Comparison with Similar Compounds

2,2’-Azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-Azobis(2-methylpropionitrile) is unique due to its thermal stability and ability to generate radicals at relatively lower temperatures.

Similar Compounds

Benzoyl Peroxide: A widely used radical initiator in polymerization reactions, known for its high reactivity and ability to generate radicals at higher temperatures.

Potassium Persulfate: Another common radical initiator, often used in aqueous polymerization reactions due to its solubility in water.

Biological Activity

Einecs 250-770-9 refers to Benzyl Alcohol, a compound with diverse applications in the chemical and pharmaceutical industries. Understanding its biological activity is crucial for assessing its safety and efficacy in various uses, including as a solvent, preservative, and fragrance ingredient. This article reviews the biological effects of Benzyl Alcohol based on existing research, case studies, and relevant data.

Benzyl Alcohol (C₇H₈O) is an aromatic alcohol characterized by its benzene ring attached to a hydroxymethyl group. Its properties include:

- Molecular Weight : 108.13 g/mol

- Boiling Point : 205 °C

- Solubility : Soluble in water and organic solvents

Biological Activity Overview

Benzyl Alcohol exhibits various biological activities, which can be categorized into:

- Antimicrobial Activity

- Toxicological Effects

- Metabolic Pathways

Antimicrobial Activity

Benzyl Alcohol has demonstrated antimicrobial properties against a range of bacteria and fungi. It acts primarily by disrupting cell membranes and inhibiting enzyme activity.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% (v/v) |

| Staphylococcus aureus | 1% (v/v) |

| Candida albicans | 0.25% (v/v) |

These values indicate that Benzyl Alcohol can be effective in formulations aimed at preserving products against microbial contamination.

Toxicological Effects

The toxicological profile of Benzyl Alcohol has been extensively studied. It is generally recognized as safe when used within recommended concentrations; however, adverse effects have been noted at higher doses.

- Acute Toxicity : Benzyl Alcohol can cause irritation to the skin and eyes. Ingestion of large amounts may lead to central nervous system depression.

- Chronic Exposure : Long-term exposure may result in metabolic disturbances, particularly affecting liver function.

Case studies have shown that doses exceeding 100 mg/kg body weight can lead to significant adverse effects in animal models, emphasizing the need for careful dosage management in consumer products.

Metabolic Pathways

Benzyl Alcohol is metabolized primarily in the liver through oxidation to benzaldehyde and subsequently to benzoic acid. These metabolites are excreted via urine, which indicates a relatively rapid clearance from the body.

Case Studies

- Study on Skin Irritation : A study evaluated the skin irritation potential of Benzyl Alcohol in human subjects. The findings suggested mild irritation at concentrations above 5%, leading to recommendations for lower concentrations in cosmetic formulations.

- Neurotoxicity Assessment : Research assessing neurotoxic effects indicated that high concentrations (over 200 mg/kg) resulted in behavioral changes in rodents, suggesting caution in its use as a solvent in pharmaceuticals.

Research Findings

Recent studies have utilized various methodologies to assess the biological activity of Benzyl Alcohol:

- In Vitro Studies : High-throughput screening assays have shown limited cytotoxicity at low concentrations, supporting its use as a preservative.

- In Silico Modeling : Computational models predict potential interactions with biological targets, aiding in understanding its mechanism of action and safety profile.

Properties

CAS No. |

31702-83-7 |

|---|---|

Molecular Formula |

C30H37NO8S |

Molecular Weight |

571.7 g/mol |

IUPAC Name |

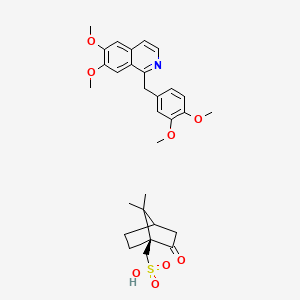

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C20H21NO4.C10H16O4S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h5-8,10-12H,9H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7?,10-/m.1/s1 |

InChI Key |

YGIPPBHELHWJHO-FHIDHQGESA-N |

Isomeric SMILES |

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.